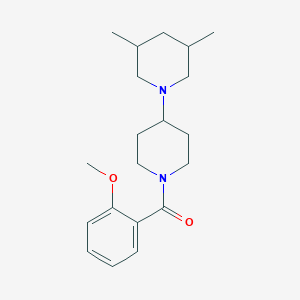![molecular formula C24H18ClN3O4 B247174 ethyl 4-(4-(4-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247174.png)
ethyl 4-(4-(4-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-(4-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of ethyl 4-(4-(4-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is not fully understood. However, it is believed to exert its anti-tumor activity by inhibiting the growth and proliferation of cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. Additionally, it has been reported to inhibit the activity of various enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
Ethyl 4-(4-(4-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes involved in the inflammatory response, making it a potential candidate for the development of anti-inflammatory drugs. Additionally, it has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using ethyl 4-(4-(4-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate in lab experiments is its high purity and yield. The synthesis method has been optimized to yield a high-quality product, making it ideal for use in various scientific applications. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of ethyl 4-(4-(4-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate. One of the primary areas of research is the development of new drugs based on this compound. It has shown significant anti-tumor activity, making it a promising candidate for the development of anti-cancer drugs. Additionally, it has shown potential as an anti-inflammatory and anti-microbial agent. Further research is needed to fully understand the mechanism of action of this compound and to optimize its use in various scientific applications.
Méthodes De Synthèse
The synthesis of ethyl 4-(4-(4-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate involves the reaction of 4-chlorobenzaldehyde, 2-furylacetonitrile, ethyl acetoacetate, and hydrazine hydrate in the presence of acetic acid and glacial acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. This synthesis method has been optimized to yield a high purity and yield of the product.
Applications De Recherche Scientifique
Ethyl 4-(4-(4-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been extensively studied for its potential applications in various fields of science. One of the primary applications of this compound is in the development of new drugs. It has been shown to exhibit significant anti-tumor activity in various cancer cell lines, making it a promising candidate for the development of anti-cancer drugs. Additionally, it has been studied for its potential use as an anti-inflammatory and anti-microbial agent.
Propriétés
Formule moléculaire |
C24H18ClN3O4 |
|---|---|
Poids moléculaire |
447.9 g/mol |
Nom IUPAC |
ethyl 4-[4-(4-chlorophenyl)-3-(furan-2-yl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate |
InChI |
InChI=1S/C24H18ClN3O4/c1-2-31-24(30)15-7-11-17(12-8-15)28-22(14-5-9-16(25)10-6-14)19-20(18-4-3-13-32-18)26-27-21(19)23(28)29/h3-13,22H,2H2,1H3,(H,26,27) |
Clé InChI |
ZTLNSYKCXVKNTN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CO4)C5=CC=C(C=C5)Cl |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CO4)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-(4-(3-hydroxyphenyl)-6-oxo-3-(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247091.png)
![ethyl 4-(4-(4-hydroxyphenyl)-6-oxo-3-(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247093.png)
![ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247094.png)
![ethyl 4-(3-(2-furyl)-4-(3-hydroxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247096.png)
![ethyl 4-(3-(2-furyl)-6-oxo-4-(3-pyridinyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247097.png)
![ethyl 4-(3-(2-furyl)-6-oxo-4-(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247099.png)
![ethyl 4-(4-(3-ethoxy-4-hydroxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247101.png)
![ethyl 4-(3-(2-furyl)-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247102.png)
![ethyl 4-(3-(2-furyl)-4-[4-(methoxycarbonyl)phenyl]-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247104.png)
![1-Benzyl-4-[1-(3-methoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B247106.png)
![1-Benzyl-4-[1-(2-methoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247107.png)


![[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B247113.png)